Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5-ethyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-4-8-7(3)10(12(16)17-5-2)11(18-8)14-9(15)6-13/h4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIMWUDFMNKFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)NC(=O)CCl)C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chloroacetamido group and the esterification of the carboxylate group. The reaction conditions often involve the use of reagents such as chloroacetyl chloride, ethyl alcohol, and catalysts like sulfuric acid or hydrochloric acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for achieving consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetamido group (–NHCOCH₂Cl) undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom.
Key Reactions:
-
Ammonolysis : Reacts with ammonia (NH₃) or primary/secondary amines to form substituted acetamides.
Example : -
Thiol Substitution : Reacts with sodium thiolates (RSNa) to form thioether derivatives.
Product : Ethyl 2-(2-(alkylthio)acetamido)-5-ethyl-4-methylthiophene-3-carboxylate .
Table 1: Substitution Reactions and Yields
Hydrolysis Reactions
The ester group (–COOEt) undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis:
Conditions : 6M HCl, reflux (6–8 h) .
Basic Hydrolysis (Saponification):
Conditions : 10% NaOH, 70°C, 2 h .
Cyclization Reactions
The chloroacetamido group facilitates intramolecular cyclization to form heterocycles:
Thiazolidinone Formation:
Reaction with thiourea under basic conditions yields thiazolidinone derivatives.
Conditions : K₂CO₃, DMF, 100°C, 12 h .
Table 2: Cyclization Products
| Reagent | Product | Yield | Application | Source |
|---|---|---|---|---|
| Thiourea | Thiazolidin-4-one derivative | 68% | Antimicrobial agents | |
| Hydrazine hydrate | Pyrazoline derivative | 55% | Anticancer screening |
Oxidation of Thiophene Ring:
The thiophene ring undergoes oxidation with KMnO₄ or H₂O₂ to form sulfone derivatives.
Conditions : Acetic acid, 50°C, 4 h.
Reduction of Chloroacetamido Group:
Catalytic hydrogenation reduces –Cl to –H:
Conditions : EtOH, RT, 12 h.
Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic substitution at the 5-position:
Nitration:
Sulfonation:
Cross-Coupling Reactions
The thiophene ring engages in Suzuki-Miyaura coupling with arylboronic acids:
Conditions : DME/H₂O, 80°C, 12 h .
Biological Activity Correlations
Derivatives of this compound exhibit notable bioactivity:
Scientific Research Applications
Recent studies have highlighted the biological activities associated with ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate derivatives:
- Antimicrobial Properties : Research indicates that certain derivatives exhibit significant antimicrobial activity against various bacterial strains. The introduction of different aryl groups has been shown to enhance this activity, making these compounds promising candidates for developing new antibiotics .
- Anticancer Potential : Preliminary screenings suggest that some derivatives may possess anticancer properties, likely due to their ability to interfere with cellular processes involved in tumor growth .
Material Science Applications
Beyond biological applications, this compound also shows promise in material science:
- Polymer Synthesis : The compound can act as a monomer in the synthesis of novel polymers with specific functionalities, potentially leading to materials with enhanced mechanical and thermal properties.
- Dye Applications : Thiophene derivatives are known for their vibrant colors and stability, making them suitable for use as dyes in various applications, including textiles and coatings .
Case Study 1: Antimicrobial Activity
In a study published in EasyChair Preprints, several derivatives of ethyl 2-(2-chloroacetamido)-5-arylcarbamoylthiophene-3-carboxylate were synthesized and screened for antimicrobial activity. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This study underscores the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Screening
Another research effort focused on evaluating the anticancer properties of selected thiophene derivatives. The study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives showed promising results, indicating their potential as leads for further drug development .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The thiophene ring’s aromaticity and electron-donating properties also play a role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Carboxylate Position
- Methyl vs. Ethyl Ester Derivatives :
Replacing the ethyl ester with a methyl group (e.g., methyl 2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate, CAS 544428-38-8) reduces lipophilicity (logP) and may alter solubility profiles. Methyl esters generally exhibit higher melting points due to reduced steric hindrance and stronger crystal packing interactions compared to ethyl esters .
Modifications in the Chloroacetamido Side Chain
- Chloropropanamido Analogs: Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate (CAS 1955531-45-9) substitutes the chloroacetyl group with a chloropropanoyl chain. This elongation increases molecular weight (MW: 289.78 vs. The extended alkyl chain may also sterically hinder interactions with enzymatic targets .
Thiophene vs. Thiazole Core Structures
- Thiazole-Based Analogs :
Ethyl 2-(2-chloroacetamido)-5-methylthiazole-4-carboxylate (synthesized in ) replaces the thiophene ring with a thiazole. Thiazoles exhibit stronger electron-withdrawing effects due to the nitrogen atom, which polarizes the ring and alters reactivity. For instance, thiazole derivatives often show enhanced antimicrobial activity compared to thiophenes, as seen in studies of similar compounds .
Substituent Positioning and Steric Effects
- Ethyl vs. Methyl at Position 5 :
The 5-ethyl group in the target compound increases steric bulk compared to 5-methyl derivatives (e.g., ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, CAS 565207-41-2). This bulk may reduce rotational freedom and stabilize specific conformations, impacting binding affinity in biological systems .
Structural and Crystallographic Analysis
For example, methyl ester analogs (CAS 544428-38-8) likely exhibit tighter crystal packing due to reduced steric bulk compared to ethyl esters .
Biological Activity
Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the reaction of ethyl cyanoacetate and thiophene derivatives.
- Reagents : Common reagents include chloroacetyl chloride and potassium carbonate, often utilized in a solvent like acetone.
- Procedure : The reaction is generally conducted under reflux conditions, followed by purification through recrystallization.
The general reaction scheme can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria demonstrate its effectiveness, with lower MIC values indicating higher potency.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.
Toxicological Profile
While the compound shows promising biological activity, it is crucial to assess its safety profile. Toxicological studies have classified it as having acute toxicity (Category 3), indicating that it should be handled with care in laboratory settings.
Data Table of Biological Activity
Case Study 1: Antimicrobial Screening
A study conducted by researchers synthesized several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications to the thiophene ring significantly affected antibacterial activity, suggesting that structural optimization could enhance efficacy.
Case Study 2: Cancer Cell Line Evaluation
In another investigation, the compound was tested against multiple cancer cell lines. Results showed that treatment with this compound led to a notable decrease in cell viability, particularly in MCF-7 cells, where apoptotic markers were upregulated.
Q & A
What are the common synthetic routes for Ethyl 2-(2-chloroacetamido)-5-ethyl-4-methylthiophene-3-carboxylate, and how can reaction conditions be optimized?
Basic
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting a thiophene-3-carboxylate precursor (e.g., ethyl 2-amino-5-ethyl-4-methylthiophene-3-carboxylate) with 2-chloroacetyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, TEA). Critical parameters include:
- Temperature control : Use of an ice bath to minimize side reactions during chloroacetyl chloride addition .
- Solvent choice : THF ensures solubility of intermediates, while ethanol is preferred for recrystallization .
- Stoichiometry : A 1:1 molar ratio of precursor to chloroacetyl chloride optimizes yield .
Optimization : Adjusting reaction time (monitored via TLC) and purification steps (e.g., recrystallization solvent polarity) improves purity.
How is the compound characterized using spectroscopic and chromatographic methods?
Basic
Key techniques :
What challenges arise in crystallographic analysis of this compound, and how are they addressed using software?
Advanced
Challenges :
- Disorder in alkyl/chloro groups : Common due to flexible substituents.
- Twinned crystals : May require specialized refinement protocols.
Solutions : - SHELXL/SHELXS : Robust for small-molecule refinement. Use PART instructions to model disordered regions .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) .
Workflow :
Data collection : High-resolution (<1.0 Å) minimizes errors.
Space group determination : Check for systematic absences.
Refinement : Apply restraints for geometrically constrained groups (e.g., ethyl chains) .
How can derivatives be designed for structure-activity relationship (SAR) studies?
Advanced
Strategies :
- Functional group modification : Replace chloroacetyl with bromo-/iodoacetyl groups to study halogen effects .
- Ring substitution : Introduce electron-withdrawing groups (e.g., nitro) at the thiophene 5-position to alter electronic properties .
Methodology :
Synthesis : Use diazonium salt coupling (e.g., diazotized aniline derivatives) for aryl substitutions .
Biological testing : Screen derivatives for antimicrobial or enzyme inhibitory activity (e.g., MIC assays, IC₅₀ determination) .
What purification techniques are most effective for isolating this compound?
Basic
Options :
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Column chromatography : Silica gel with hexane/ethyl acetate (gradient elution) resolves closely related byproducts .
Critical factors : - Polarity matching : Adjust solvent ratios based on TLC mobility.
- Temperature : Slow cooling during recrystallization enhances crystal quality.
How can data contradictions in spectral or crystallographic analyses be resolved?
Advanced
Approaches :
- Multi-technique validation : Compare NMR, IR, and mass spectrometry data to confirm functional groups .
- High-resolution X-ray data : Resolve ambiguities in bond lengths/angles (e.g., distinguishing C-Cl from disorder) .
- DFT calculations : Predict NMR/IR spectra for comparison with experimental data .
Case example : Discrepant melting points may indicate polymorphs; use DSC (differential scanning calorimetry) to identify phases.
What safety protocols are essential when handling this compound?
Basic
Key precautions :
- Ventilation : Use fume hoods due to potential chloroacetyl chloride residues .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Emergency response : Immediate rinsing with water for spills; consult SDS for specific antidotes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
